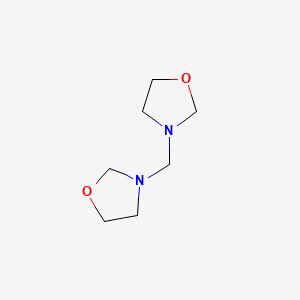![molecular formula C11H20O2 B14464231 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane CAS No. 73727-45-4](/img/structure/B14464231.png)
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C11H20O2. It belongs to the class of spiroketals, which are characterized by a spiro-connected ketal structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane can be synthesized from aliphatic compounds and γ-lactones. The synthesis involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the spiroketal structure, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiroketal compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and interactions.
Industry: Used as a catalyst in polymer manufacturing and as an attractant for certain insects.
Wirkmechanismus
The mechanism by which 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane exerts its effects involves interactions with molecular targets and pathways. The spiroketal structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. detailed studies on its specific molecular targets and pathways are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal compound with different substituents.
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Another spiroketal with a more complex structure.
Uniqueness
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to other spiroketals. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
73727-45-4 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2,7-diethyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O2/c1-3-9-5-7-11(12-9)8-6-10(4-2)13-11/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
SVWMDNXXRJCGOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC2(O1)CCC(O2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


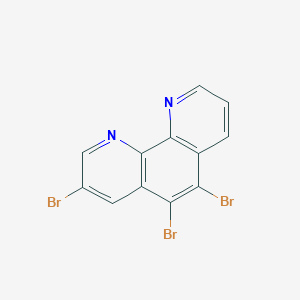

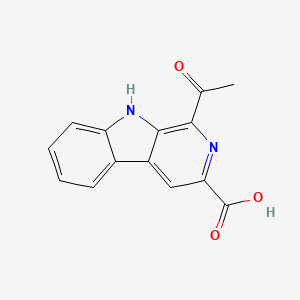
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

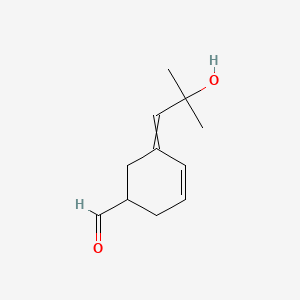
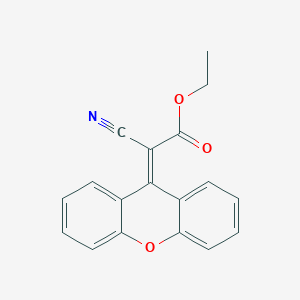

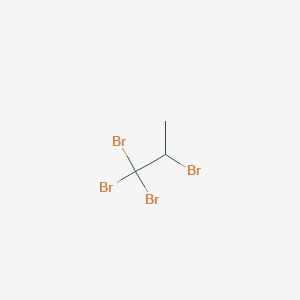
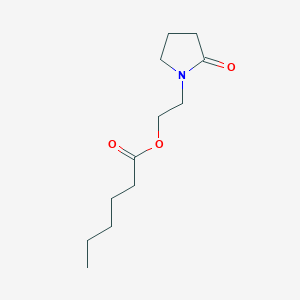
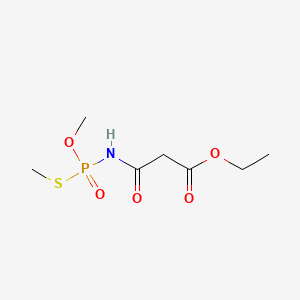
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)
